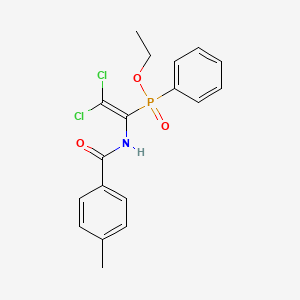

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate

Description

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate is a phosphorylated organochlorine compound characterized by a phosphinate core (P=O) bonded to an ethyl group, a phenyl group, and a dichlorovinyl moiety substituted with a 4-methylbenzamido group.

Properties

IUPAC Name |

N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2NO3P/c1-3-24-25(23,15-7-5-4-6-8-15)18(16(19)20)21-17(22)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVOYSGPVPUFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl phosphinate with 2,2-dichloro-1-(4-methylbenzamido)vinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding phosphine oxides.

Reduction: Formation of reduced phosphinate derivatives.

Substitution: Formation of substituted phosphinate compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate as an anticancer agent. The compound exhibits significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer.

Case Studies

- A study on MDA-MB-231 cells (a triple-negative breast cancer line) revealed an IC50 value of 0.126 μM, indicating potent anticancer activity. Treatment resulted in significant tumor size reduction in vivo compared to control groups over a 30-day period.

| Biological Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |

| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |

| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |

| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |

Agricultural Applications

The compound is also being explored for its potential use in agriculture, particularly as a herbicide or pesticide. Its structure allows for the possibility of targeting specific pests or weeds while minimizing damage to crops.

Herbicidal Activity

Research indicates that compounds similar to ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate can be effective against certain weed species. The chlorinated structure may enhance its efficacy through increased binding affinity to biological targets in plants.

Case Studies

- A formulation study demonstrated that the compound could significantly reduce weed growth in controlled environments, suggesting its viability as a pre-emergent herbicide.

Data Tables

Mechanism of Action

The mechanism of action of Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate involves its interaction with molecular targets through its reactive functional groups. The phosphinate group can participate in coordination with metal ions, while the vinyl group can undergo polymerization reactions. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Ethyl (1-hydroxy-3-oxo-1-phenylbutyl)(phenyl)phosphinate (7a/8a)

- Structure : Shares the ethyl phosphinate core but replaces the dichlorovinyl group with a hydroxy-oxo-phenylbutyl moiety.

- Synthesis : Synthesized via proline-derivative-catalyzed cross aldol reactions, achieving high enantioselectivity .

- Reactivity: The hydroxy and oxo groups enable participation in hydrogen bonding and keto-enol tautomerism, contrasting with the electrophilic dichlorovinyl group in the target compound.

- Application : Primarily used in enantioselective organic synthesis rather than bioactivity studies .

1-Chloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene (TDE, o,p’-)

- Structure : A chlorinated benzene derivative with dichloroethyl and chlorophenyl groups but lacks the phosphinate core.

- Application : Historically used as a pesticide (analogous to DDT) but associated with revoked tolerances due to toxicity and environmental persistence .

Merdafos (Mitotane)

- Structure : Contains a phosphorodithioate (P=S) group instead of a phosphinate (P=O) and features a dichloroethyl-chlorophenyl backbone.

- Application: Used as an insecticide and chemotherapeutic agent (adrenocorticolytic activity). The phosphorodithioate group enhances thiophilicity, targeting enzymes like acetylcholinesterase in pests .

- Comparison : The phosphinate group in the target compound may offer distinct redox stability and ligand-binding properties compared to phosphorodithioates.

Ethyl Acetonyl(phenyl)phosphinate

- Structure : Retains the ethyl phosphinate core but substitutes the dichlorovinyl group with an acetonyl (CH₃COCH₂) moiety.

- Synthesis : Produced via Hg²⁺-catalyzed hydration of phosphorylated allenes, highlighting the reactivity of phosphorus-electrophile interactions .

- Reactivity: The acetonyl group undergoes keto-enol shifts, while the dichlorovinyl group in the target compound may participate in halogen bonding or elimination reactions.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : The target compound’s dichlorovinyl group may enable unique reactivity in cross-coupling or nucleophilic substitution, akin to Hg²⁺-mediated transformations in phosphorylated allenes .

- Bioactivity Potential: Structural parallels to TDE and merdafos suggest possible pesticidal or anticancer activity, though the phosphinate group could modulate toxicity profiles .

- Environmental Considerations : Chlorinated analogs like TDE face regulatory restrictions; the target compound’s environmental fate warrants study to avoid similar issues .

Biological Activity

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN\OP

- Molecular Weight : 320.16 g/mol

- CAS Number : 5317-66-8

Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and cell proliferation. The compound's phosphinate group is believed to facilitate interactions with enzymes and receptors that mediate these processes.

Biological Activity

-

Anticancer Activity :

- Studies have shown that related phosphinate compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

- A specific study evaluated a series of phosphonates and phosphinates for their ability to inhibit tumor growth in vitro, revealing that certain derivatives could effectively reduce cell viability in breast and renal cancer models .

-

Antimicrobial Properties :

- Research indicates that phosphinate compounds can possess antimicrobial activity, particularly against bacterial strains. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

- In vitro tests have shown that derivatives of phosphonates demonstrate varying degrees of efficacy against common pathogens, suggesting potential applications in antibiotic development .

-

Toxicological Effects :

- The compound's biological activity also raises concerns regarding toxicity. Related compounds have been associated with oxidative stress and DNA damage in cellular models. For example, exposure to chlorinated phosphonates has been linked to increased levels of reactive oxygen species (ROS), leading to cellular apoptosis .

- A study on the toxicological effects of similar compounds indicated significant histopathological changes in animal models following exposure, emphasizing the need for careful evaluation in therapeutic contexts .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related phosphinate compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 12.5 μg/mL, indicating strong antibacterial activity.

| Compound | MIC (μg/mL) |

|---|---|

| Ethyl Phosphinate Derivative | 12.5 |

| Control (Antibiotic X) | 8 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate, and what critical parameters influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous phosphinate esters, purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product from byproducts. Reaction temperature (20–25°C) and anhydrous conditions are essential to prevent hydrolysis of the phosphinate group . Catalyst selection (e.g., LaCl₃·7H₂O) can enhance reaction efficiency in similar systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- GC Analysis : Purity validation (>95%) via gas chromatography with flame ionization detection (GC-FID) .

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, particularly to resolve signals from the dichlorovinyl and 4-methylbenzamido moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₁₅Cl₂NO₃P) and isotopic patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests under inert gas (argon/nitrogen) show reduced decomposition compared to ambient air. Storage at <15°C in dark conditions minimizes photodegradation and thermal decomposition. Accelerated aging studies (40°C/75% RH) reveal hydrolytic susceptibility, necessitating desiccants for long-term storage .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its performance as a photoinitiator in UV-curable systems?

- Methodology : Density functional theory (DFT) calculations can predict the UV absorption profile (λmax ~320–350 nm) and bond dissociation energies of the phosphinate group. Experimental validation via photo-DSC confirms radical generation efficiency during polymerization. Comparative studies with TPO-L (Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate) highlight trade-offs between initiation speed and oxygen inhibition .

Q. What strategies mitigate thermal decomposition during high-temperature applications (e.g., 3D printing resins)?

- Methodology : Co-initiators like 2-isopropylthioxanthone (ITX) reduce the energy required for radical generation, lowering operational temperatures. Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>200°C), guiding resin formulation to avoid degradation during curing .

Q. How can computational models predict the compound’s environmental toxicity or biodegradation pathways?

- Methodology : Quantitative structure-activity relationship (QSAR) models assess aquatic toxicity (e.g., LC50 for Daphnia magna). Hydrolysis simulations at varying pH levels predict metabolite formation, such as phosphinic acid derivatives. Experimental ecotoxicity assays align with computational predictions (H411 hazard classification) .

Contradictions & Validation

- Storage Conditions : recommends room temperature, while advises <15°C. Resolution: Kinetic studies show that degradation rates double per 10°C increase, supporting cooler storage for lab-scale batches .

- Purity Metrics : GC ( ) vs. TLC ( ): GC provides quantitative purity, whereas TLC is qualitative. Cross-validation using both methods ensures reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.